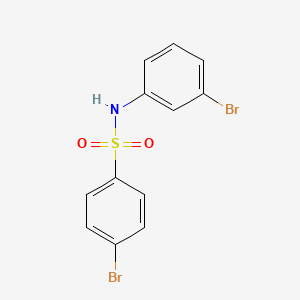

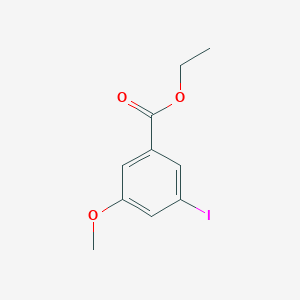

4-bromo-N-(3-bromophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

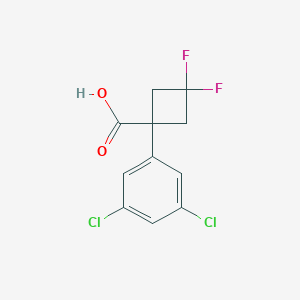

4-bromo-N-(3-bromophenyl)benzenesulfonamide, also known as 4-Bromo-N-bromophenylbenzenesulfonamide, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a brominated aromatic amide derivative of benzenesulfonamide and has been studied for its ability to act as a ligand for transition metals, as well as for its ability to act as a catalyst for various chemical reactions. In

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizers

4-bromo-N-(3-bromophenyl)benzenesulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanine complexes. These complexes exhibit potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. The photophysical and photochemical properties of these compounds, such as high singlet oxygen quantum yield and appropriate photodegradation, make them suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Further research has explored their photophysicochemical properties, emphasizing their suitability for photocatalytic applications as well (Öncül, Öztürk, & Pişkin, 2021).

Catalytic Activity in Asymmetric Alkylation

The compound has been utilized in the synthesis of cinchonidinium salts. These salts, when derived from 4-bromo-N-(3-bromophenyl)benzenesulfonamide, exhibit highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights its potential application in the field of organic synthesis, especially in producing enantiomerically pure compounds (Itsuno, Yamamoto, & Takata, 2014).

Biological Evaluation and Drug Development

Various derivatives of 4-bromo-N-(3-bromophenyl)benzenesulfonamide have been synthesized and evaluated for their biological activities. These studies include assessments of their potential as anti-inflammatory, antimicrobial, antioxidant, anticancer, and anti-HCV agents. For instance, some compounds have shown promise in anti-inflammatory and analgesic activities and could be developed into therapeutic agents (Küçükgüzel et al., 2013).

Sulfonamide-derived Ligands and Metal Complexes

Sulfonamide-derived new ligands, including those with 4-bromo-N-(3-bromophenyl)benzenesulfonamide structures, have been synthesized and characterized. Their transition metal complexes were investigated for potential antibacterial and antifungal activities. These studies revealed moderate to significant biological activity, highlighting their potential in medicinal chemistry applications (Chohan & Shad, 2011).

Eigenschaften

IUPAC Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLEMBBYDDEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)

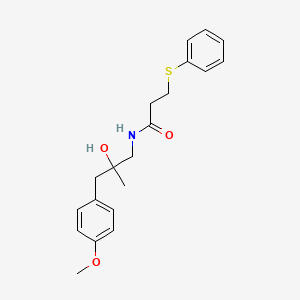

![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)